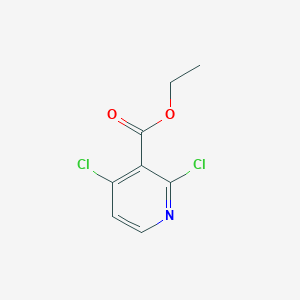

Ethyl 2,4-dichloronicotinate

Beschreibung

BenchChem offers high-quality Ethyl 2,4-dichloronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dichloronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,4-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFWUAUMIFXMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487508 | |

| Record name | ethyl 2,4-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62022-04-2 | |

| Record name | ethyl 2,4-dichloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2,4-Dichloronicotinate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dichlorinated Pyridine Scaffold

Ethyl 2,4-dichloronicotinate (CAS No. 62022-04-2) is a highly functionalized pyridine derivative that serves as a strategic building block in modern synthetic chemistry. Its utility is anchored in the dichlorinated pyridine core, which offers two distinct and addressable reactive sites for sequential chemical modification. The presence of both an electron-withdrawing ester group and halogen atoms significantly activates the pyridine ring, making it a versatile precursor for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its spectral characteristics, and an in-depth exploration of its reactivity profile, with a focus on regioselective transformations critical to pharmaceutical and agrochemical research.

Section 1: Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is paramount for its effective and safe use in a laboratory setting. Ethyl 2,4-dichloronicotinate is typically supplied as a colorless to light yellow liquid, necessitating careful handling and storage.[1]

Physical & Chemical Properties

The key physicochemical data for Ethyl 2,4-dichloronicotinate are summarized below. It is important to note that while some specific physical constants like boiling point and density are not consistently reported across commercial suppliers, the available data provides a working profile for this compound.

| Property | Value | Reference(s) |

| CAS Number | 62022-04-2 | [1][2] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |

| Molecular Weight | 220.05 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | ≥98.0% | [2] |

| Flash Point | 124.3 ± 25.9 °C | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][3] |

Safety & Handling

While a specific Safety Data Sheet (SDS) for CAS 62022-04-2 is not widely available, data from closely related dichlorinated pyridines and general hazard classifications indicate that this compound should be handled with care. The primary hazards are associated with irritation and potential harm if ingested or inhaled.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep the container tightly sealed and store in a cool, dry place.[3]

-

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

In case of skin contact: Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Section 2: Synthesis of Ethyl 2,4-Dichloronicotinate

The synthesis of dichlorinated nicotinate esters is most commonly achieved by the chlorination of the corresponding dihydroxynicotinates. This transformation leverages potent chlorinating agents to replace the hydroxyl groups, which may exist in their tautomeric pyridone forms, with chlorine atoms. The following protocol is based on established procedures for analogous compounds, such as the synthesis of the 4,6-dichloro isomer, providing a robust and logical pathway to the target molecule.[4][5]

Reaction Principle

The core of the synthesis is the conversion of two hydroxyl groups on the pyridine ring of a precursor, Ethyl 2,4-dihydroxynicotinate, into chloro groups using an excess of a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is driven by the formation of strong P-O bonds in the phosphate byproducts.

Sources

- 1. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]

- 2. 62022-04-2|Ethyl 2,4-dichloronicotinate|Nanjing Raise Pharmatech Co., Ltd [raisechem.com]

- 3. Ethyl 2,4-dichloronicotinate | 62022-04-2 [sigmaaldrich.com]

- 4. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of Ethyl 2,4-dichloronicotinate: A Technical Guide for Synthetic and Formulation Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dichloronicotinate (CAS No. 62022-04-2) is a pivotal intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors.[1][2][3][4] Its utility as a precursor for complex therapeutic agents, including kinase inhibitors, makes a thorough understanding of its physicochemical properties essential for reaction optimization, purification, and formulation development.[4][5] Solubility, a critical determinant of a compound's behavior, directly impacts reaction kinetics, yield, and the ultimate bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2,4-dichloronicotinate, outlines a robust, field-proven experimental protocol for determining its quantitative solubility in various organic solvents, and discusses the theoretical principles governing its dissolution.

Introduction: The Strategic Importance of a Key Building Block

Ethyl 2,4-dichloronicotinate is a substituted pyridine derivative featuring two reactive chlorine atoms and an ethyl ester functional group. This unique arrangement offers multiple sites for functionalization, making it an exceptionally versatile building block for synthetic chemists.[4] In the field of drug discovery, it serves as a foundational scaffold for a range of therapeutic agents, notably in the development of kinase inhibitors targeting oncogenic signaling pathways.[5]

The success of any synthetic or formulation process hinges on the ability to control the physical state of the materials involved. For Ethyl 2,4-dichloronicotinate, solubility data is paramount for:

-

Reaction Solvent Selection: Ensuring the starting material is fully dissolved to achieve homogeneous reaction conditions and maximize reaction rates and yields.

-

Purification Processes: Designing efficient crystallization, extraction, and chromatographic purification steps.

-

Formulation Development: For APIs derived from this intermediate, understanding the solubility of the parent scaffold provides insights into potential formulation strategies and challenges.[6]

This document serves as a senior-level guide, moving beyond simple data provision to explain the causality behind experimental design and data interpretation, thereby empowering researchers to generate reliable and reproducible solubility data.

Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is the foundation upon which all further experimental work is built. The table below summarizes the key physicochemical identifiers for Ethyl 2,4-dichloronicotinate.

Table 1: Physicochemical Properties of Ethyl 2,4-dichloronicotinate

| Property | Value | Reference(s) |

| CAS Number | 62022-04-2 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1][3] |

| Molecular Weight | 220.05 g/mol | [1][3] |

| Appearance | Yellow Liquid or White to Off-White Solid | [7][8] |

| Melting Point | 32-34 °C | [7][8] |

| Boiling Point | 85 °C @ 0.01 mmHg | [7] |

| IUPAC Name | ethyl 4,6-dichloropyridine-3-carboxylate | [3] |

Note: The compound's low melting point means it may exist as a solid or liquid at or near standard room temperature.

Solubility Profile: Current Knowledge

Table 2: Qualitative Solubility of Ethyl 2,4-dichloronicotinate

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | [2][8][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble (≥ 100 mg/mL reported) | [7] |

The principle of "like dissolves like" provides a theoretical framework for predicting solubility. Given the presence of the polar ester and pyridine nitrogen, alongside the nonpolar dichlorinated aromatic ring, Ethyl 2,4-dichloronicotinate is expected to exhibit moderate to high solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is anticipated to be lower.

Gold Standard Protocol: Quantitative Solubility Determination

To address the gap in quantitative data, this section provides a detailed, self-validating protocol based on the universally recognized saturation shake-flask method, which is considered the most reliable technique for thermodynamic solubility measurement.[6][10][11] This method establishes equilibrium between the dissolved solute and excess solid, providing a true measure of a saturated solution's concentration.

The Causality Behind the Shake-Flask Method

The core principle of this method is to allow a solution to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid equals the rate of precipitation.[12] This ensures the measured concentration represents the maximum amount of solute a solvent can hold at a specific temperature, a value known as the thermodynamic or equilibrium solubility.[12] Using an excess of the solid is critical; it provides a constant source of solute and ensures that saturation is truly achieved and maintained.[11]

Experimental Workflow

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of Ethyl 2,4-dichloronicotinate in a selected organic solvent at a controlled temperature.

Materials:

-

Ethyl 2,4-dichloronicotinate (purity ≥98%)

-

Analytical grade or HPLC grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene)[13]

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm PTFE or equivalent non-adsorbing material)

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 2,4-dichloronicotinate (e.g., ~50-100 mg) to a vial. The key is to ensure undissolved solid remains visible at the end of the experiment.[7]

-

Accurately add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation during equilibration.

-

Prepare each solvent system in triplicate for statistical validity.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). The OECD guidelines recommend a standard temperature of 20°C, but physiologically relevant temperatures like 37°C are also common.[14]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate for most compounds. A preliminary kinetic study can determine the minimum time required.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the controlled temperature for at least 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant. This step is critical to avoid sampling errors. The most robust method is to use a syringe fitted with a chemical-resistant filter (e.g., 0.45 µm PTFE) to separate the saturated solution from the solid phase.[6][15] This is superior to centrifugation alone, which can be disturbed during sampling.

-

Immediately and accurately dilute the collected filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Analytical Quantification:

-

Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method. The advantage of HPLC over simple UV spectrophotometry is its ability to separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[6]

-

Prepare a multi-point calibration curve using accurately prepared standards of Ethyl 2,4-dichloronicotinate in the same diluent.

-

Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Conclusion and Field Insights

The solubility of Ethyl 2,4-dichloronicotinate is a fundamental parameter that governs its application in both synthetic chemistry and pharmaceutical development. While public quantitative data is limited, this guide provides the necessary theoretical background and a robust, authoritative protocol for its determination. By employing the gold-standard shake-flask method coupled with precise HPLC analysis, researchers can generate reliable data crucial for informed decision-making. This data enables the rational selection of solvents for chemical synthesis, streamlines purification strategies, and provides a foundational dataset for the development of downstream APIs. Adherence to these rigorous experimental principles ensures data integrity and contributes to the successful advancement of research and development objectives.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Pharmapproach. (2019). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

SlideShare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2,4-dichloronicotinate. Retrieved from [Link]

-

ChemWhat. (n.d.). Ethyl 4,6-dichloronicotinate CAS#: 40296-46-6. Retrieved from [Link]

-

AkiNik Publications. (n.d.). Organic Solvent. Retrieved from [Link]

Sources

- 1. Ethyl 2,4-dichloronicotinate [myskinrecipes.com]

- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 3. Ethyl 4,6-dichloronicotinate, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemwhat.com [chemwhat.com]

- 9. longkechem.com [longkechem.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. akinik.com [akinik.com]

- 14. laboratuar.com [laboratuar.com]

- 15. filab.fr [filab.fr]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2,4-dichloronicotinate

Introduction

Ethyl 2,4-dichloronicotinate is a substituted pyridine derivative of significant interest in synthetic chemistry, serving as a versatile building block for more complex molecules in agrochemical and pharmaceutical research. The precise structural elucidation of such compounds is paramount to ensuring the integrity of subsequent research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 2,4-dichloronicotinate, offering researchers, scientists, and drug development professionals a detailed interpretation grounded in fundamental principles and field-proven insights. We will explore the theoretical underpinnings, experimental protocols, and detailed spectral interpretation to provide a holistic understanding of this molecule's NMR characteristics.

Part 1: Theoretical Framework and Experimental Protocol

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an applied magnetic field.[1] Irradiation with radiofrequency waves can cause these nuclei to absorb energy and transition to a higher energy spin state. The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ) .[1][2] This allows for the differentiation of chemically non-equivalent nuclei within a molecule.

In ¹H NMR, two additional key parameters are crucial for structure elucidation:

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling: The magnetic field of a proton influences the magnetic environment of adjacent protons, causing their signals to split into multiplets. The magnitude of this interaction is the coupling constant (J) , measured in Hertz (Hz).[1]

For ¹³C NMR, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom is represented by a single peak. The primary interpretive tool is the chemical shift, which is influenced by the hybridization and electronegativity of neighboring atoms.[3]

Rationale for Experimental Design: Sample Preparation

The quality of NMR data is directly dependent on the careful preparation of the sample. The choice of solvent is a critical first step.

Causality in Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals.[4] Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively inert nature.[5] It is important to note that solvent choice can influence chemical shifts through intermolecular interactions.[1][5][6][7] Therefore, consistency in solvent use is key for comparing spectra.

Experimental Protocol: NMR Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of ethyl 2,4-dichloronicotinate.

-

Solvent Addition: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

-

Reference Standard: Tetramethylsilane (TMS) is often added as an internal standard, with its signal defined as 0.0 ppm, although modern spectrometers can reference the residual solvent peak.[2][8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Analysis: The tube is placed in the NMR spectrometer for data acquisition.

Part 2: ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of ethyl 2,4-dichloronicotinate is predicted to exhibit four distinct signals, corresponding to the two aromatic protons and the two chemically different sets of protons in the ethyl group.

Experimental Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Reference | TMS (δ 0.00) or CDCl₃ (δ 7.26) |

Predicted ¹H NMR Data Table

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~8.50 | Singlet | 1H | - | H-6 |

| 2 | ~7.50 | Singlet | 1H | - | H-5 |

| 3 | ~4.45 | Quartet | 2H | ~7.1 | -OCH₂CH₃ |

| 4 | ~1.42 | Triplet | 3H | ~7.1 | -OCH₂CH₃ |

Detailed Peak Assignment and Rationale

-

Aromatic Protons (H-6 and H-5): The pyridine ring contains two protons. The proton at the 6-position (H-6) is adjacent to the nitrogen atom, which is strongly electron-withdrawing. This deshielding effect will shift its signal significantly downfield, predicted to be around 8.50 ppm.[2] The proton at the 5-position (H-5) is influenced by the adjacent chlorine atom at the 4-position and the ester group at the 3-position. This proton is expected to appear at a lower chemical shift, around 7.50 ppm. Due to the substitution pattern, no adjacent protons are available for coupling, so both aromatic signals are expected to be singlets.

-

Ethyl Group Protons (-OCH₂CH₃ and -OCH₂CH₃): The ethyl ester gives rise to two signals.

-

The methylene protons (-OCH₂-) are directly attached to the electronegative oxygen atom, which deshields them. Their signal is anticipated to be a quartet around 4.45 ppm.[9] The quartet multiplicity arises from coupling to the three adjacent methyl protons (n+1 = 3+1 = 4).[4]

-

The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing upfield around 1.42 ppm.[9] This signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 = 2+1 = 3).[10] The coupling constant for both the quartet and the triplet will be identical, approximately 7.1 Hz.

-

Visualization of Spin-Spin Coupling

The coupling relationship within the ethyl group can be visualized as follows:

Caption: Spin-spin coupling in the ethyl group.

Part 3: ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of ethyl 2,4-dichloronicotinate is predicted to show eight distinct signals, one for each unique carbon atom in the molecule.

Experimental Parameters

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Solvent | CDCl₃ |

| Decoupling | Proton-decoupled |

| Reference | CDCl₃ (δ 77.16) |

Predicted ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.0 | C=O | Carbonyl carbon of an ester, typically in the 160-185 ppm range.[3] |

| ~152.0 | C-6 | Aromatic carbon adjacent to nitrogen, significantly deshielded.[11][12] |

| ~148.0 | C-2 | Aromatic carbon attached to chlorine and adjacent to nitrogen. |

| ~145.0 | C-4 | Aromatic carbon attached to chlorine. |

| ~125.0 | C-5 | Aromatic CH carbon. |

| ~122.0 | C-3 | Aromatic carbon attached to the ester group. |

| ~62.0 | -OCH₂CH₃ | Aliphatic carbon attached to an oxygen, typically 50-90 ppm.[3] |

| ~14.0 | -OCH₂CH₃ | Aliphatic methyl carbon, typically 10-15 ppm.[3] |

Detailed Peak Assignment and Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon, expected to appear around 163.0 ppm, a characteristic region for this functional group.[3]

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the two chloro substituents. The nitrogen atom strongly deshields the adjacent C-2 and C-6 carbons.[11][12][13] The chlorine atoms also have a significant, though complex, effect on the carbons to which they are attached (C-2 and C-4). Based on general substituent effects in pyridine rings, the carbons are assigned as follows: C-6 is predicted to be the most downfield of the ring carbons due to its proximity to nitrogen. C-2 and C-4 are also significantly downfield due to direct attachment to chlorine and proximity to nitrogen (for C-2). C-5, the only carbon bearing a proton, and C-3, bearing the ester group, are expected to be the most upfield of the aromatic carbons.

-

Ethyl Group Carbons: The -OCH₂- carbon is deshielded by the attached oxygen and is predicted to resonate around 62.0 ppm. The terminal -CH₃ carbon is a typical aliphatic carbon and is expected at a much higher field, around 14.0 ppm.[3]

Part 4: Integrated Spectroscopic Analysis

The combination of ¹H and ¹³C NMR data provides a powerful, self-validating system for structural confirmation. The ¹H NMR spectrum confirms the presence of the ethyl group through the characteristic quartet-triplet pattern and establishes the substitution pattern on the pyridine ring with two isolated aromatic protons. The ¹³C NMR spectrum complements this by confirming the presence of eight unique carbon environments, including the ester carbonyl and the correct number of aromatic and aliphatic carbons.

Workflow for NMR-Based Structure Confirmation

Caption: Workflow from sample preparation to structure confirmation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl 2,4-dichloronicotinate provides a clear and detailed fingerprint of its molecular structure. By understanding the influence of the ethyl ester, the pyridine nitrogen, and the chloro substituents on chemical shifts and coupling patterns, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide serves as a practical reference, blending theoretical principles with predictive data analysis to support the rigorous demands of chemical research and development.

References

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

-

Laszlo, P. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. PubChem. [Link]

-

Semantic Scholar. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

-

Eichhorn, D. M., et al. (2018). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of Coordination Chemistry. [Link]

-

MDPI. (2007). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

Defense Technical Information Center. (1981). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

YouTube. (2020). ¹H NMR Spectrum of ethyl bromide (C₂H₅Br). [Link]

-

ResearchGate. (n.d.). My Ethyl Nicotinate NMR spectrum. [Link]

-

ResearchGate. (n.d.). Reference Ethyl Nicotinate NMR from SciFinder. [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

University of Puget Sound. (n.d.). Signal Areas. [Link]

-

YouTube. (2023). NMR Spectroscopy | Interpreting Spectra | Ester. [Link]

-

Magritek. (n.d.). Ethyl crotonate. [Link]

-

Magritek. (n.d.). Ethyl crotonate. [Link]

-

The Royal Society of Chemistry. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. [Link]

-

Beilstein Journals. (2024). BJOC - Search Results. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. reddit.com [reddit.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. thieme-connect.de [thieme-connect.de]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Mass spectrometry and IR analysis of Ethyl 2,4-dichloronicotinate

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of Ethyl 2,4-dichloronicotinate

Introduction

Ethyl 2,4-dichloronicotinate is a substituted pyridine derivative, a class of compounds that form the structural core of numerous pharmaceuticals and agrochemicals. Its utility as a chemical intermediate stems from the reactive sites on its dichlorinated pyridine ring and its ester functionality, which allow for extensive synthetic modifications.[1][2] Accurate and unambiguous structural confirmation of such key intermediates is paramount in drug development and chemical synthesis to ensure the integrity of the final product.

This technical guide provides a comprehensive analysis of Ethyl 2,4-dichloronicotinate using two foundational analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. As a senior application scientist, this paper moves beyond mere data reporting to explain the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Physicochemical Properties of Ethyl 2,4-dichloronicotinate

A summary of the key physicochemical properties is essential for planning analytical experiments, such as determining appropriate solvents and instrument conditions.

| Property | Value |

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Molecular Weight | 220.05 g/mol |

| IUPAC Name | ethyl 2,4-dichloropyridine-3-carboxylate |

| Appearance | White to light yellow solid |

| Solubility | Soluble in methanol |

(Data sourced from various chemical suppliers and databases)

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique where high-energy electrons bombard a molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

The Molecular Ion and Isotopic Signature

The presence of two chlorine atoms in Ethyl 2,4-dichloronicotinate imparts a highly characteristic isotopic pattern to the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da.[3]

This leads to a cluster of peaks for any chlorine-containing ion:

-

M+ : The ion containing two ³⁵Cl atoms.

-

M+2 : The ion containing one ³⁵Cl and one ³⁷Cl atom.

-

M+4 : The ion containing two ³⁷Cl atoms.

The relative intensities of these peaks can be predicted based on isotopic abundances and are expected to be in a ratio of approximately 9:6:1 .[4] Observing this pattern is a definitive indicator of a dichlorinated compound. For Ethyl 2,4-dichloronicotinate (Nominal MW: 220), the molecular ion region will display peaks at m/z 220 (¹²C₈¹H₇³⁵Cl₂¹⁴N¹⁶O₂), 222, and 224.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is not random; it follows established chemical principles, favoring the formation of the most stable carbocations and neutral losses.[5][6] The structure of Ethyl 2,4-dichloronicotinate suggests several predictable cleavage points.

-

Alpha-Cleavage of the Ester: The most common fragmentation for esters is the loss of the alkoxy group. Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃), leading to a highly stable acylium ion.[7][8]

-

Loss of the Ethyl Group: Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (•CH₂CH₃).

-

Loss of Chlorine: The elimination of a chlorine atom (•Cl) is a common fragmentation pathway for halogenated compounds.[9]

-

McLafferty Rearrangement: While less common for aromatic esters, a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could occur, leading to the elimination of a neutral ethene molecule.

The predicted fragmentation pathway is visualized below.

Caption: Predicted EI-MS fragmentation pathway for Ethyl 2,4-dichloronicotinate.

Summary of Key Mass Fragments

| m/z (for ³⁵Cl isotopes) | Proposed Fragment Structure | Interpretation |

| 220, 222, 224 | [C₈H₇Cl₂NO₂]⁺˙ | Molecular Ion (M⁺˙) , showing the characteristic 9:6:1 ratio for a dichlorinated compound. |

| 191, 193, 195 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester. |

| 185, 187 | [M - Cl]⁺ | Loss of a chlorine atom, a common pathway for halogenated aromatics.[9] |

| 175, 177, 179 | [M - OC₂H₅]⁺ | Base Peak Candidate . Loss of the ethoxy radical via alpha-cleavage to form a stable acylium ion.[7] |

| 147, 149, 151 | [M - OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the acylium ion. |

Experimental Protocol: GC-MS Analysis

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve ~1 mg of Ethyl 2,4-dichloronicotinate in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Instrument Setup (Gas Chromatograph):

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

-

-

Instrument Setup (Mass Spectrometer):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: Set a 3-4 minute solvent delay to protect the filament from the solvent front.

-

-

Data Acquisition: Inject 1 µL of the sample solution. Acquire the mass spectrum across the GC peak corresponding to Ethyl 2,4-dichloronicotinate.

-

Data Analysis:

-

Identify the molecular ion cluster (M⁺˙, M+2, M+4) and confirm the 9:6:1 intensity ratio.

-

Identify the major fragment ions and correlate them with the predicted fragmentation pathway.

-

Part 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present.

Principles of IR Analysis

When a molecule absorbs IR radiation, its bonds stretch or bend at a specific frequency. The frequency of absorption depends on the bond strength and the mass of the atoms involved. A plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) produces an IR spectrum. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter being unique to the molecule as a whole.[10]

Characteristic Absorption Bands

The structure of Ethyl 2,4-dichloronicotinate contains several key functional groups with predictable IR absorptions:

-

C=O Stretch (Ester): The carbonyl group in an aromatic ester gives rise to a very strong and sharp absorption band. Conjugation with the pyridine ring typically shifts this band to a slightly lower wavenumber compared to aliphatic esters.

-

C-O Stretch (Ester): Esters exhibit strong C-O stretching vibrations. There are typically two C-O stretches, one for the C(=O)-O bond and one for the O-C₂H₅ bond.[10][11]

-

Aromatic Ring Stretches (C=C and C=N): The pyridine ring will show several characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.[12]

-

C-H Stretches: The spectrum will show absorptions for both aromatic C-H bonds (typically >3000 cm⁻¹) and aliphatic C-H bonds from the ethyl group (typically <3000 cm⁻¹).[13]

-

C-Cl Stretches: The carbon-chlorine bonds will produce strong absorptions in the lower wavenumber region of the spectrum.

Summary of Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium-Weak |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) | Medium |

| 1735-1715 | C=O Stretch | Aromatic Ester | Strong, Sharp |

| 1600-1580 | C=C / C=N Stretch | Aromatic Ring | Medium-Weak |

| 1500-1400 | C=C / C=N Stretch | Aromatic Ring | Medium-Weak |

| 1300-1200 | C-O Stretch | Ester (C(=O)-O) | Strong |

| 1150-1050 | C-O Stretch | Ester (O-C₂H₅) | Strong |

| 800-600 | C-Cl Stretch | Aryl Halide | Strong |

Experimental Workflow: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Sources

- 1. Ethyl 2,4-dichloronicotinate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 9. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

Biological activity of Ethyl 2,4-dichloronicotinate derivatives

An In-Depth Technical Guide to the Biological Activity of Ethyl 2,4-dichloronicotinate Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of ethyl 2,4-dichloronicotinate and its derivatives, a class of compounds demonstrating significant potential in drug discovery and agrochemical development. We will delve into the synthetic versatility of this scaffold, its diverse biological activities, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their work.

The Ethyl 2,4-dichloronicotinate Scaffold: A Versatile Synthetic Platform

Ethyl 2,4-dichloronicotinate is a substituted pyridine derivative characterized by a core heterocyclic ring with two chlorine atoms at positions 2 and 4, and an ethyl ester group at position 3.[1] This unique arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry. The electron-deficient nature of the pyridine ring, further enhanced by the two electronegative chlorine atoms, renders the scaffold susceptible to a variety of chemical transformations.[2]

The key to its utility lies in the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, allowing for regioselective and sequential introduction of different functional groups.[2] This feature provides a robust platform for the synthesis of a diverse array of complex heterocyclic compounds with significant therapeutic and agricultural potential.[3][4]

Synthetic Pathways to Bioactive Derivatives

The creation of biologically active molecules from ethyl 2,4-dichloronicotinate hinges on well-established synthetic methodologies. The primary routes involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which allow for the precise installation of various substituents.

General Synthesis of the Core Scaffold

The starting material, ethyl 2,4-dichloronicotinate, can be synthesized through several routes. One common method involves the chlorination of ethyl 4,6-dihydroxynicotinate using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol: Synthesis of Ethyl 2,4-dichloronicotinate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, slowly add ethyl 4,6-dihydroxynicotinate (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).[5]

-

Heating: Heat the mixture to reflux and maintain this temperature for approximately 2 hours.[5]

-

Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool. Carefully remove the excess POCl₃ by distillation under reduced pressure.[5]

-

Quenching: Cautiously pour the residue into ice water with vigorous stirring for 30 minutes to quench any remaining reactive species.[5]

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.[5]

-

Purification: Combine the organic phases, wash with a saturated brine solution, and dry over anhydrous magnesium sulfate (MgSO₄).[5] Concentrate the solution under vacuum to yield the crude product, which can be further purified by column chromatography if necessary.[6]

Key Derivatization Reactions

The two chlorine atoms on the pyridine ring serve as excellent leaving groups for building molecular complexity.

-

Nucleophilic Aromatic Substitution (SNAr): This is a direct method for introducing amines, thiols, and alkoxides onto the pyridine ring. The higher reactivity of the C4-Cl bond often allows for selective monosubstitution under controlled conditions.[2]

-

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) provide a broader scope for introducing a wide variety of functional groups with high efficiency and predictability.[2][6]

Caption: Mechanism of Hsp90 Inhibition.

Cytotoxicity Data

Derivatives have shown significant cytotoxic effects against a range of human cancer cell lines.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 0.57 | [3] |

| Pyrido[2,3-d]pyrimidine | HepG2 (Liver Cancer) | 0.99 | [3] |

| Sulfonamide-Chalcone | AGS (Gastric Cancer) | ~3.3 (0.89 µg/mL) | [7] |

| Sulfonamide-Chalcone | HL-60 (Leukemia) | < 5.8 (< 1.57 µg/mL) | [7] |

| Imidazolidine-dione | MCF-7 (Breast Cancer) | 4.92 | [8] |

Note: IC₅₀ values for sulfonamide-chalcone and imidazolidine-dione derivatives are included as examples of the broader potential of dichlorinated aromatic scaffolds in cancer therapy.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Derivatives of dichlorinated aromatic structures have emerged as a promising area of investigation.

Mechanism of Action: Inhibition of Biotin Carboxylase

A key target for antibacterial agents is Acetyl-CoA carboxylase (ACC), an enzyme essential for the first committed step in fatty acid synthesis. [9][10]Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), a related dichlorinated derivative, has been shown to inhibit biotin carboxylase (BC), the subunit of ACC that catalyzes the ATP-dependent carboxylation of biotin. [9][10]This inhibition disrupts the bacterial fatty acid synthesis pathway, leading to bactericidal or bacteriostatic effects. This mechanism represents a validated target for developing new antibiotics to combat resistant strains like Pseudomonas aeruginosa and Escherichia coli. [9][10]

Caption: Inhibition of Biotin Carboxylase.

Spectrum of Activity

Derivatives of related scaffolds have shown activity against both Gram-positive and Gram-negative bacteria. For example, various thiazolidinone derivatives have demonstrated inhibitory actions against Bacillus subtilis and Pseudomonas aeruginosa. [11]New thioureide derivatives have exhibited specific antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 µg/mL to 250 µg/mL against a panel of bacteria and fungi. [12]

Agrochemical Applications

Beyond pharmaceuticals, ethyl 2,4-dichloronicotinate is a crucial intermediate in the synthesis of modern agrochemicals. [1][4]The reactive chloro-substituents allow for the construction of complex molecules designed to act as selective herbicides and insecticides. [1][4]The versatility of this scaffold enables the development of new crop protection agents with tailored biological activities. [4]

Conclusion and Future Perspectives

The ethyl 2,4-dichloronicotinate scaffold is a testament to the power of a well-designed chemical building block. Its predictable reactivity and synthetic accessibility have made it a cornerstone for developing a multitude of biologically active compounds. The derivatives have shown significant promise as anticancer agents, particularly as kinase inhibitors, and as novel antimicrobials targeting essential bacterial enzymes.

Future research should focus on expanding the chemical space around this scaffold. The exploration of novel substituents at the C2 and C4 positions could lead to inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, leveraging this core in the synthesis of inhibitors for other validated therapeutic targets remains a fertile ground for discovery. The continued investigation into the biological activities of ethyl 2,4-dichloronicotinate derivatives holds immense potential for addressing critical unmet needs in medicine and agriculture.

References

-

MySkinRecipes. (n.d.). Ethyl 2,4-dichloronicotinate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Biological Screenings and Molecular Docking Study of Organotin(IV) Derivatives of 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Antimicrobial activity of new 2,4-disubstituted thiazolidinone derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Biological activity of ethyl (e,z)-2,4-decadienoate on different tortricid species: electrophysiological responses and field tests. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Retrieved from [Link]

-

MDPI. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Retrieved from [Link]

Sources

- 1. Ethyl 2,4-dichloronicotinate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ethyl 4,6-dichloronicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Antimicrobial activity of new 2,4-disubstituted thiazolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Pharmacological Significance of Dichloronicotinate Esters: A Technical Guide for Drug Discovery Professionals

Abstract

Dichloronicotinate esters are a class of halogenated heterocyclic compounds that are gaining recognition as versatile intermediates in the synthesis of pharmacologically active molecules. While direct studies on their intrinsic biological activities are not extensively documented, their role as key building blocks in the development of novel therapeutics, particularly in oncology and inflammatory diseases, underscores their potential pharmacological relevance. This technical guide provides a comprehensive overview of the synthesis, known applications, and speculative pharmacological potential of dichloronicotinate esters. We will delve into their structure-activity relationships, propose putative mechanisms of action, and outline detailed experimental protocols for their investigation, thereby offering a roadmap for researchers and drug development professionals interested in exploring this promising chemical space.

Introduction: The Chemical and Pharmacological Landscape of Nicotinic Acid and its Analogs

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent with a range of biological activities, most notably its lipid-lowering and anti-inflammatory properties.[1] Its derivatives have been extensively explored in medicinal chemistry, leading to the development of numerous drugs.[2][3][4] The introduction of halogen atoms, particularly chlorine, onto the pyridine ring of nicotinic acid can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles.[5] This has led to an interest in chlorinated nicotinic acid derivatives as potential therapeutic agents.

Dichloronicotinate esters, specifically, represent a subclass of these derivatives that have primarily been utilized as intermediates in organic synthesis.[6] Commercially available examples include Ethyl 4,6-dichloronicotinate and Ethyl 5,6-dichloronicotinate.[7] Their value lies in the reactivity of the chloro-substituents, which allows for further chemical modifications to generate diverse molecular scaffolds. This guide will explore the known and potential pharmacological relevance of these dichlorinated esters, moving beyond their current role as mere synthetic intermediates.

Synthesis of Dichloronicotinate Esters: A Foundational Protocol

The synthesis of dichloronicotinate esters is a critical first step in their pharmacological evaluation and utilization in drug discovery programs. A common and effective method for their preparation is the chlorination of dihydroxynicotinate esters.

General Synthesis Scheme

The conversion of a dihydroxynicotinate ester to its corresponding dichlorinated analog is typically achieved through a substitution reaction using a chlorinating agent, such as phosphorus oxychloride (POCl₃).[8]

Sources

- 1. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of Ethyl 2,4-Dichloronicotinate in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for the design of novel therapeutics. Within this class, halogenated pyridines, particularly dichlorinated derivatives, serve as exceptionally versatile building blocks, offering multiple reactive handles for the strategic construction of complex molecular architectures. Among these, Ethyl 2,4-dichloronicotinate has emerged as a key intermediate, providing a gateway to a diverse array of substituted nicotinic acid derivatives with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of Ethyl 2,4-dichloronicotinate in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Synthesis of Ethyl 2,4-Dichloronicotinate: Establishing the Foundation

The efficient synthesis of Ethyl 2,4-dichloronicotinate is paramount to its utility as a building block. While various methods exist for the preparation of chloronicotinic acid derivatives, a common and scalable approach involves the esterification of the corresponding carboxylic acid.

A prevalent synthetic route commences with 2,4-dichloronicotinic acid, which can be converted to the ethyl ester through Fischer esterification. This typically involves reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture to drive the equilibrium towards the product.

Alternatively, the acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-dichloronicotinoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to afford the desired ethyl ester.[1]

Experimental Protocol: Esterification of 2,4-Dichloronicotinic Acid

Materials:

-

2,4-Dichloronicotinic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane if using SOCl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure (via Acid Chloride):

-

To a stirred solution of 2,4-dichloronicotinic acid (1.0 eq) in an anhydrous solvent, slowly add thionyl chloride (1.2-1.5 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

To the resulting crude acyl chloride, slowly add absolute ethanol (5-10 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2,4-dichloronicotinate.

-

Purify the product by flash column chromatography or distillation if necessary.

The Dichotomy of Reactivity: Regioselectivity in Key Transformations

The synthetic utility of Ethyl 2,4-dichloronicotinate is defined by the differential reactivity of the two chlorine atoms at the C2 and C4 positions. The electron-withdrawing nature of the pyridine nitrogen and the ester group, coupled with the inherent electronic properties of the halogenated ring, dictates the regioselectivity of subsequent transformations. Understanding and controlling this selectivity is paramount for the efficient construction of target molecules.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Aminopyridines

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. In the case of 2,4-dichloropyridines and related heterocycles, the position of substitution is highly dependent on the electronic environment. For 2,4-dichloropyrimidines, SNAr reactions with amines typically favor substitution at the C4 position.[2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.

For Ethyl 2,4-dichloronicotinate, nucleophilic attack by amines is also generally favored at the C4 position. This allows for the selective synthesis of 4-amino-2-chloronicotinate derivatives, which are valuable intermediates for further diversification.

The preferential attack at the C4 position can be rationalized by considering the resonance structures of the Meisenheimer intermediate. The negative charge developed during the addition of the nucleophile can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, providing significant stabilization. This stabilization is more pronounced for attack at the C4 position compared to the C2 position.

Caption: Regioselectivity of SNAr on Ethyl 2,4-dichloronicotinate.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. For Ethyl 2,4-dichloronicotinate, the regioselectivity of these reactions can be more nuanced and is often influenced by the choice of catalyst, ligand, and reaction conditions.

The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and aryl-heteroaryl structures. In the context of 2,4-dihalopyridines, the C2 position, being adjacent to the nitrogen, is often more reactive towards oxidative addition by the palladium catalyst.[3] However, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to reverse this selectivity, favoring coupling at the C4 position.[3] This ligand-controlled regioselectivity provides a powerful tool for synthetic chemists to access either the 2-aryl or 4-aryl-substituted nicotinate scaffold.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dichloropyridines

| Catalyst/Ligand System | Major Product | Rationale |

| Pd(PPh₃)₄ / Traditional Phosphines | C2-arylated product | Electronic preference for oxidative addition at the C-Cl bond alpha to the pyridine nitrogen. |

| Pd(OAc)₂ / Bulky NHC Ligands (e.g., IPr) | C4-arylated product | Steric hindrance of the ligand directs the catalyst to the less hindered C4 position.[3] |

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. Similar to the Suzuki coupling, the regioselectivity on 2,4-dichloropyridines can be controlled. Studies have shown that highly regioselective amination at the C2 position can be achieved with specific catalyst systems.[4][5] This allows for the synthesis of 2-amino-4-chloropyridine derivatives, which are complementary to the products obtained from SNAr reactions.

The Sonogashira coupling enables the introduction of alkyne moieties. The reactivity trend for the halide is I > Br > Cl.[6] For dichlorinated systems, the more electron-deficient position is generally more reactive. In the case of 4,6-dichloro-2-pyrone, a related heterocyclic system, Sonogashira coupling occurs with high regioselectivity at the 6-position.[7][8] For Ethyl 2,4-dichloronicotinate, the relative reactivity of the C2 and C4 positions would likely depend on the specific catalyst and reaction conditions employed.

Caption: Regiocontrol in Palladium-Catalyzed Cross-Coupling Reactions.

Case Study: Ethyl 2,4-Dichloronicotinate in the Synthesis of Kinase Inhibitors

The strategic functionalization of Ethyl 2,4-dichloronicotinate has been instrumental in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The ability to selectively introduce different pharmacophoric elements at the C2 and C4 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While specific examples directly utilizing Ethyl 2,4-dichloronicotinate in the synthesis of marketed drugs can be proprietary, its application in the synthesis of analogs of well-known kinase inhibitors like Sorafenib, Vemurafenib, and Lapatinib is a common strategy in drug discovery programs.[9][10][11][12][13][14]

General Synthetic Strategy for Kinase Inhibitor Analogs:

A common synthetic approach involves a stepwise functionalization of the dichloronicotinate core. This often begins with a regioselective SNAr reaction at the C4 position to introduce a key amine or aniline fragment. The remaining chlorine at the C2 position can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, to install another crucial structural motif.

Caption: General synthetic workflow for kinase inhibitor analogs.

Detailed Experimental Protocol: Two-Step Synthesis of a Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the sequential functionalization of Ethyl 2,4-dichloronicotinate, demonstrating its utility in building complex heterocyclic systems.

Part 1: Regioselective Nucleophilic Aromatic Substitution

-

Dissolve Ethyl 2,4-dichloronicotinate (1.0 eq) in a suitable solvent such as ethanol or DMSO.

-

Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture to a temperature ranging from 50 to 100 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 4-amino-2-chloronicotinate intermediate.

Part 2: Palladium-Catalyzed Cross-Coupling

-

To a degassed mixture of the 4-amino-2-chloronicotinate intermediate (1.0 eq), the appropriate boronic acid or amine (1.2 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene), add the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a specific ligand, 1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at a temperature ranging from 80 to 120 °C until the starting material is consumed.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired final compound.

Conclusion: A Versatile and Indispensable Building Block

Ethyl 2,4-dichloronicotinate stands as a testament to the power of halogenated heterocycles in medicinal chemistry. Its dual reactive sites, coupled with the ability to control the regioselectivity of their functionalization, provide a robust platform for the synthesis of a wide range of biologically active molecules. From the selective introduction of amine functionalities via SNAr reactions to the construction of complex biaryl systems through palladium-catalyzed cross-couplings, this building block offers a wealth of synthetic possibilities. As the quest for novel therapeutics continues, the strategic application of versatile intermediates like Ethyl 2,4-dichloronicotinate will undoubtedly remain a cornerstone of modern drug discovery and development.

References

- Jackson, O. D., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

- Royal Society of Chemistry. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Publishing.

- Wiley Online Library. (2020). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane.

-

Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Ivyspring. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.

- WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

-

Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

- MDPI. (2023). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog.

- National Institutes of Health. (2023).

- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- National Institutes of Health. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. PMC.

- Beilstein Archives. (2019).

-

Organic Syntheses. (2005). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]

- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- MDPI. (2022).

- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

-

Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved from [Link]

- American Chemical Society. (2021).

- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- ACS Publications. (2020). Iron-Catalyzed Direct Suzuki–Miyaura Reaction: Theoretical and Experimental Studies on the Mechanism and the Regioselectivity.

- RSC Publishing. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.

- ResearchGate. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Beilstein Publishing. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.

- PubMed. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone.

- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

-

Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Retrieved from [Link]

- ResearchGate. (2020).

- National Institutes of Health. (2021). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC.

Sources

- 1. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. 62022-04-2|Ethyl 2,4-dichloronicotinate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethyl 2,4-dichloronicotinate [myskinrecipes.com]

- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

The Synthesis of Ethyl 2,4-dichloronicotinate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Discovery, History, and Synthetic Methodologies of a Key Pharmaceutical and Agrochemical Intermediate

Introduction: The Significance of Ethyl 2,4-dichloronicotinate

Ethyl 2,4-dichloronicotinate is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in drug discovery and agrochemical research. Its importance lies in its role as a versatile building block, providing a scaffold for the synthesis of a wide array of more complex, biologically active molecules. The two chlorine atoms on the pyridine ring offer reactive sites for nucleophilic substitution and cross-coupling reactions, allowing for the strategic introduction of various functional groups. This guide provides a detailed overview of the discovery, history, and synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development.

Historical Context and Discovery

The synthesis of chlorinated nicotinic acid derivatives is closely tied to the development of chlorinating agents and the understanding of their reactivity with hydroxypyridines. The use of phosphorus oxychloride (POCl₃) as a potent reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups has been a cornerstone of this chemistry. It is highly probable that the synthesis of Ethyl 2,4-dichloronicotinate was first achieved as part of broader investigations into the creation of a library of substituted pyridine compounds for screening in various applications.

Core Synthetic Strategy: A Two-Step Approach